molecular formula C15H20O2 B1664491 Alantolactone CAS No. 546-43-0

Alantolactone

Cat. No.: B1664491
CAS No.: 546-43-0
M. Wt: 232.32 g/mol
InChI Key: PXOYOCNNSUAQNS-UHFFFAOYSA-N
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Mechanism of Action

Alantolactone, also known as helenine, is a natural compound extracted from the traditional Chinese medicinal plant Inula helenium L. It has been studied for its potential therapeutic effects in the treatment of various diseases .

Target of Action

This compound’s primary targets include several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . It has been shown to bind directly to Aldo-keto reductase family 1 member C1 (AKR1C1), a protein that plays an important role in cancer cell proliferation and metastasis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. For instance, it acts as a specific inhibitor of AKR1C1, selectively inhibiting the activity of this enzyme . This interaction results in changes in the cell, such as a reduction in cell proliferation and an increase in apoptosis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress cell proliferation and promote apoptosis by inhibiting STAT3 feedback activation induced by Mitogen-activated protein kinase inhibitors (MAPKi) and downregulating the expression of downstream Oct4 and Sox2 . It also modulates ROS-mediated mitochondria-dependent pathways, leading to cell apoptosis .

Pharmacokinetics

These include combining this compound with other herbs and using this compound-entrapped nanostructured carriers .

Result of Action

The molecular and cellular effects of this compound’s action include cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . It suppresses cell proliferation and promotes apoptosis . It also inhibits the activation of STAT3 in a variety of tumor cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown that this compound can exert dose-dependently cytotoxic effects on RKO human colon cancer cells . .

Biochemical Analysis

Biochemical Properties

Alantolactone has been found to interact with several cancer-associated signaling pathways and abnormal regulatory factors in cancer cells . It has been revealed that this compound can exhibit anti-inflammatory and anti-tumor activities through modulating the abnormal signaling pathways in cancer cells .

Cellular Effects

This compound has shown cytotoxic effects on various cancers, including liver cancer, colorectal cancer, and breast cancer . It disrupts the Cripto-1/ActRII complexes, resulting in an induction of activin/SMAD3 signaling . This compound inhibits proliferation in cancer cells with no effect on normal cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to attenuate LPS-induced pro-inflammatory mediators in RAW264.7 macrophage cells .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to inhibit LPS-induced NO, IL-6, and TNF-α release in RAW264.7 macrophage cells with 76.0%, 81.5%, and 71.2% at 10µM concentration, respectively .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to have therapeutic potential in cancer treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to have anti-inflammatory properties on various cell types by activating intracellular processes such as inhibiting chemokine production and STAT1 phosphorylation .

Transport and Distribution

It has been found to have therapeutic potential in cancer treatment .

Subcellular Localization

It has been found to have therapeutic potential in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alantolactone involves several steps. One common method includes the reaction of a precursor compound with methanolic solutions of respective thiols in the presence of triethylamine, maintaining the temperature between 0–5°C . This method ensures the formation of this compound derivatives with potential therapeutic properties.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from the roots of Inula helenium and Inula racemosa. The extraction process includes drying the roots, followed by solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Alantolactone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in the Heck reaction with haloarenes to form arylated derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as thiol analogs and arylated compounds, which exhibit enhanced pharmacological activities .

Comparison with Similar Compounds

  • Isoalantolactone
  • Allothis compound
  • Parthenolide
  • Costunolide

Properties

IUPAC Name

5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOYOCNNSUAQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871754
Record name 5,8a-Dimethyl-3-methylidene-3a,5,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

275.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Alantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1407-14-3, 80367-94-8, 546-43-0
Record name Helenine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001407143
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Record name BOHLMANN K2631
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Helenine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Alantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

78 - 80 °C
Record name Alantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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